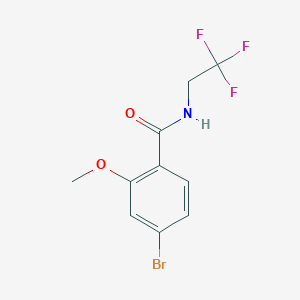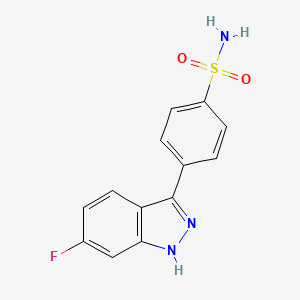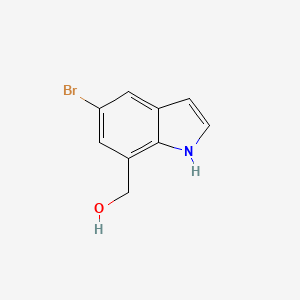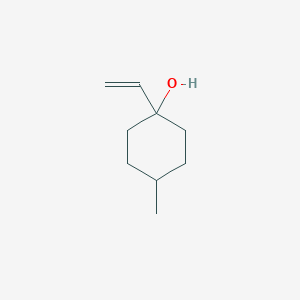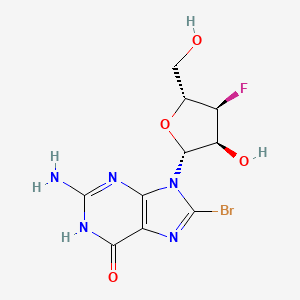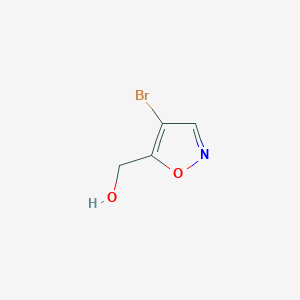
(4-Bromo-1,2-oxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1,2-oxazol-5-yl)methanol is a heterocyclic compound with the molecular formula C4H4BrNO2 It features a five-membered oxazole ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,2-oxazol-5-yl)methanol typically involves the formation of the oxazole ring followed by bromination and hydroxymethylation. One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the van Leusen reaction or similar methodologies to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-1,2-oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding oxazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like DMF or DMSO and bases like sodium hydride (NaH).
Major Products
Oxidation: (4-Bromo-1,2-oxazol-5-yl)formaldehyde or (4-Bromo-1,2-oxazol-5-yl)carboxylic acid.
Reduction: (1,2-Oxazol-5-yl)methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromo-1,2-oxazol-5-yl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Bromo-1,2-oxazol-5-yl)methanol is not well-characterized. its biological activity is likely due to its ability to interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and van der Waals forces . The oxazole ring can act as a hydrogen bond acceptor, while the hydroxymethyl group can form hydrogen bonds with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(4-Iodo-1,2-oxazol-5-yl)methanol: Similar structure but with an iodine atom instead of bromine.
(4-Chloro-1,2-oxazol-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Methyl-1,2-oxazol-5-yl)methanol: Similar structure but with a methyl group instead of bromine.
Uniqueness
(4-Bromo-1,2-oxazol-5-yl)methanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens. The bromine atom also influences the compound’s electronic properties, making it useful in various applications .
Propiedades
Número CAS |
1934528-38-7 |
|---|---|
Fórmula molecular |
C4H4BrNO2 |
Peso molecular |
177.98 g/mol |
Nombre IUPAC |
(4-bromo-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C4H4BrNO2/c5-3-1-6-8-4(3)2-7/h1,7H,2H2 |
Clave InChI |
AMDVELFPCONGRT-UHFFFAOYSA-N |
SMILES canónico |
C1=NOC(=C1Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13913276.png)
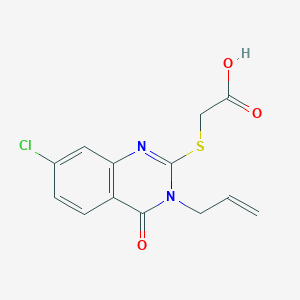
![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)

